The compound is cataloged in chemical databases such as PubChem, where it is identified by its IUPAC name and structural information. Its molecular formula is , with a molecular weight of approximately 302.39 g/mol. The compound's InChI key is GTRIFRQSODBZST-UHFFFAOYSA-N, which aids in its identification across chemical databases.
The synthesis of N1-(3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:
The molecular structure of N1-(3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide features:
The presence of these groups contributes to the compound's lipophilicity and potential interaction with biological targets.
InChI=1S/C16H18N2O2S/c19-15(16(20)18-12-14-9-5-11-21-14)17-10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11H,4,8,10,12H2,(H,17,19)(H,18,20)
N1-(3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide can participate in several chemical reactions:
These reactions highlight the compound's versatility for further functionalization in organic synthesis.
The mechanism of action for N1-(3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific biological targets such as enzymes or receptors. The unique structural features allow it to modulate biological pathways effectively:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 302.39 g/mol |
Appearance | White powder |
Stability | Stable under standard conditions |
Solubility | Soluble in organic solvents |
These properties indicate that N1-(3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide is a stable compound suitable for various applications in research and industry.
N1-(3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide has several notable applications:
These applications underscore the compound's significance in advancing scientific knowledge and technological innovation.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8